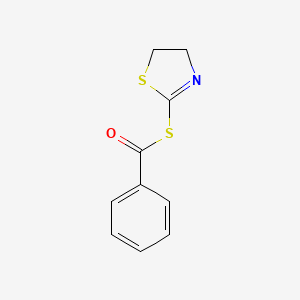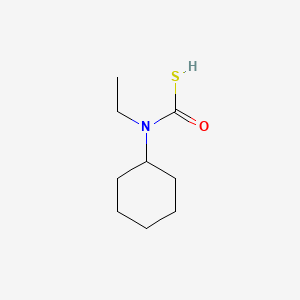![molecular formula C11H14O2S B14477276 2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol CAS No. 67910-51-4](/img/structure/B14477276.png)
2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol is an organic compound characterized by the presence of a phenol group and a sulfanyl group attached to an oxolan-2-ylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol typically involves the reaction of 2-mercaptophenol with oxolan-2-ylmethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 2-mercaptophenol attacks the electrophilic carbon of the oxolan-2-ylmethyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(Oxolan-2-yl)methyl]sulfanyl}propanoic acid
- 2-{[(Oxolan-2-yl)methyl]sulfanyl}benzoic acid
- 2-{[(Oxolan-2-yl)methyl]sulfamoyl}acetic acid
Uniqueness
2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol is unique due to the presence of both a phenol and a sulfanyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophilicity and hydrophobicity, making it suitable for specific applications in chemistry and biology.
Propiedades
Número CAS |
67910-51-4 |
|---|---|
Fórmula molecular |
C11H14O2S |
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
2-(oxolan-2-ylmethylsulfanyl)phenol |
InChI |
InChI=1S/C11H14O2S/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9,12H,3-4,7-8H2 |
Clave InChI |
PWWDYMQDFSMGQY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CSC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)

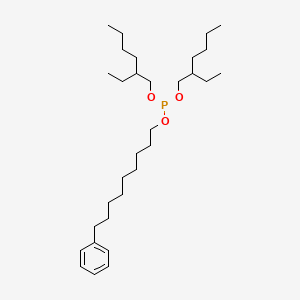
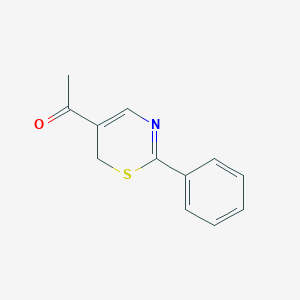
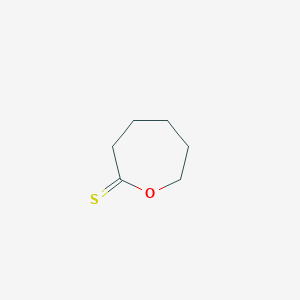

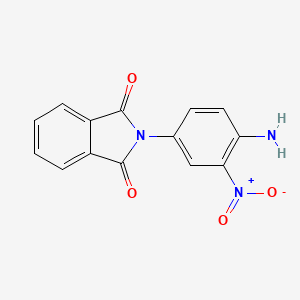
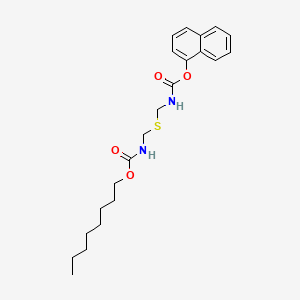
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
